molecular formula C36H62CaO4 B024582 Calcium linoleate CAS No. 19704-83-7

Calcium linoleate

Cat. No.: B024582
CAS No.: 19704-83-7
M. Wt: 599 g/mol
InChI Key: ROZZMLUWBPPEMU-GRVYQHKQSA-L
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Description

Calcium linoleate is an organic calcium salt that contains linoleate, a derivative of linoleic acid. It is a compound with the molecular formula C36H62CaO4. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used in studies related to fatty acids and their derivatives due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium linoleate is typically synthesized from linoleic acid and calcium. The preparation involves the reaction of linoleic acid with calcium hydroxide or calcium carbonate under controlled conditions. The reaction can be represented as follows: [ \text{2C18H32O2} + \text{Ca(OH)2} \rightarrow \text{C36H62CaO4} + \text{2H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting linoleic acid with calcium salts. The process involves heating the mixture to facilitate the reaction and ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Calcium linoleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form peroxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acid derivatives.

    Substitution: It can undergo substitution reactions where the linoleate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas and metal catalysts.

    Substitution: Common reagents include halogens and other electrophiles.

Major Products Formed:

    Oxidation: Peroxides and hydroperoxides.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids and other substituted derivatives.

Scientific Research Applications

Calcium linoleate has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of various fatty acid derivatives and as a reagent in organic synthesis.

    Biology: It is studied for its role in cell membrane structure and function.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of soaps, detergents, and other surfactants.

Mechanism of Action

The mechanism of action of calcium linoleate involves its interaction with cell membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in inflammatory and metabolic processes. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other transcription factors that regulate gene expression.

Comparison with Similar Compounds

    Calcium oleate: Similar in structure but derived from oleic acid.

    Calcium stearate: Derived from stearic acid and used as a lubricant and stabilizer.

    Calcium palmitate: Derived from palmitic acid and used in cosmetics and pharmaceuticals.

Uniqueness: Calcium linoleate is unique due to its polyunsaturated nature, which imparts distinct chemical and biological properties. Unlike its saturated counterparts, it has a higher reactivity and potential for forming various derivatives, making it valuable in research and industrial applications.

Properties

IUPAC Name

calcium;(9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZZMLUWBPPEMU-GRVYQHKQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015454
Record name Calcium dilinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19704-83-7
Record name Calcium linoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019704837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium dilinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium dilinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA24QBU66J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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